![molecular formula C20H19Cl2N3O B2746889 4-{1-[(3,4-二氯苯基)甲基]苯并咪唑-2-基}-1-乙基吡咯啉-2-酮 CAS No. 915189-57-0](/img/structure/B2746889.png)

4-{1-[(3,4-二氯苯基)甲基]苯并咪唑-2-基}-1-乙基吡咯啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

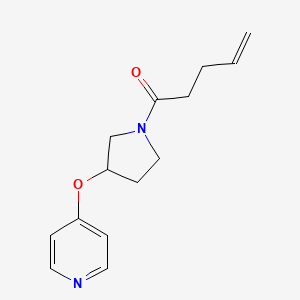

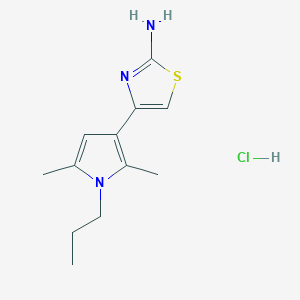

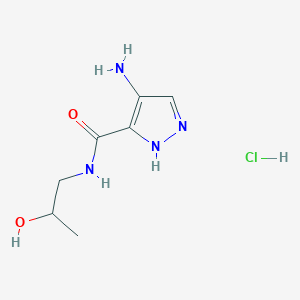

The compound “4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is a fusion of benzene and imidazole . The molecule also contains a dichlorophenyl group and a pyrrolidinone group.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was achieved in two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded the final product .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzimidazole core is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The dichlorophenyl group is a phenyl ring with two chlorine atoms attached, and the pyrrolidinone group is a five-membered ring containing nitrogen and oxygen.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The benzimidazole core, for instance, is known to participate in a wide range of chemical reactions . The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, and the pyrrolidinone group can participate in reactions involving the carbonyl group .科学研究应用

癌症研究应用

苯并咪唑衍生物,例如PARP(聚(ADP-核糖)聚合酶)抑制剂ABT-888,在癌症治疗中显示出巨大的前景。这些化合物对PARP酶表现出很高的效力,这对DNA修复过程至关重要。它们在增强癌症模型中化疗疗效方面的有效性,尤其是在黑色素瘤和乳腺癌异种移植模型中,凸显了它们作为辅助癌症疗法的潜力。含环胺的苯并咪唑甲酰胺PARP抑制剂的开发对于推进癌症治疗研究至关重要,为治疗干预提供了新的途径(Penning et al., 2009)。

农业应用

在农业中,苯并咪唑衍生物如多菌灵(MBC)和戊唑醇(TBZ)因其杀菌特性而被使用。这些化合物被掺入固体脂质纳米粒和聚合物纳米胶囊中,以提高杀菌剂的递送和功效。这种创新方法提高了这些化合物的生物利用度,降低了环境毒性,并减轻了活性成分的降解或淋失,从而为预防和控制植物真菌病提供了更有效和可持续的解决方案(Campos et al., 2015)。

材料科学应用

苯并咪唑衍生物也在材料科学中得到探索,特别是在新型聚合物材料的开发中。这些衍生物已被掺入可溶性聚酰亚胺中,表现出对铜的改进附着力和高热稳定性。这些材料在电子设备中作为介电层间介电层的应用展示了苯并咪唑衍生物在增强材料性能以实现技术进步方面的多功能性(Chung et al., 2001)。

抗菌研究

苯并咪唑衍生物的合成和抗菌活性评估一直是研究的一个重要领域。这些化合物已针对各种细菌和真菌菌株进行了测试,显示出作为潜在抗菌剂的有希望的结果。新型2-取代-1H-苯并咪唑衍生物的开发及其抗菌功效评估突出了这些化合物在解决日益严重的抗菌素耐药性问题方面的潜力(Abdellatif et al., 2013)。

未来方向

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by benzimidazole derivatives , this compound could be a promising candidate for drug development. Further studies could also explore its mechanism of action and potential uses in various fields.

属性

IUPAC Name |

4-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3O/c1-2-24-12-14(10-19(24)26)20-23-17-5-3-4-6-18(17)25(20)11-13-7-8-15(21)16(22)9-13/h3-9,14H,2,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNLLSMERIHQHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2746813.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2746825.png)